Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25NO5S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is 415.14534407 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Synthesis and Biological Activities
A study by Narayana et al. (2006) explored the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into derivatives like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds were further modified and assessed for their antibacterial, antifungal, and anti-inflammatory activities. Notably, several compounds exhibited promising biological activities, highlighting their potential as antimicrobial and non-steroidal anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Synthesis and Structural Analysis
Recyclization into Novel Compounds
Shipilovskikh et al. (2014) reported the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines. This process resulted in the formation of new compounds, demonstrating the chemical versatility and potential for generating novel molecules with various applications (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Synthesis of Bridged-ring Nitrogen Compounds
Dopamine Analogues
Research by Gentles et al. (1991) involved synthesizing bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate, aiming to create conformationally restricted dopamine analogues. This study highlights the compound's utility in synthesizing structurally complex and biologically significant nitrogen compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Applications in Organic Chemistry
Synthesis of Ureido Sugars
Piekarska‐Bartoszewicz and Tcmeriusz (1993) demonstrated the use of amino acid methyl, ethyl, or benzyl esters as amination agents to synthesize new ureido sugars. This study emphasizes the compound's role in the innovative synthesis of derivatives with potential biological relevance (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
Properties
IUPAC Name |
ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-4-27-22(26)18-16-11-10-13(2)12-17(16)29-21(18)23-20(25)19(28-14(3)24)15-8-6-5-7-9-15/h5-9,13,19H,4,10-12H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPHGWKZCKEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C3=CC=CC=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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